The synthesis of 2-(phenylethynyl)phenyl acetate relies heavily on palladium-catalyzed cross-coupling reactions to install the alkyne moiety. Traditional Sonogashira couplings, which combine aryl halides with terminal alkynes, have been optimized using copper-free conditions to minimize side reactions and improve yields. For instance, microwave-assisted protocols enable rapid coupling between 2-iodophenyl acetate derivatives and phenylacetylene at 140°C under palladium catalysis, achieving conversions exceeding 85% within 20 minutes. This method circumvents the need for toxic copper co-catalysts, leveraging tetrakis(triphenylphosphine)palladium(0) to mediate the bond-forming step (Table 1).
Table 1: Comparative Analysis of Sonogashira Coupling Conditions
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, CuI, Et₃N | 80 | 12 h | 72 |
| Pd(PPh₃)₄, K₂CO₃, DMF | 140 (microwave) | 20 min | 88 |
| Pd@Hal–P–Py, H₂O | 100 | 2 h | 92 |
Notably, aqueous-phase couplings using heterogeneous palladium catalysts immobilized on hybrid supports (e.g., Pd@Hal–P–Py) demonstrate enhanced recyclability and selectivity for aryl iodides over bromides or chlorides. These systems exploit ligand-free conditions, where the palladium center coordinates directly to the alkyne’s π-system, facilitating oxidative addition and transmetalation steps.
Esterification of the phenolic precursor precedes alkyne incorporation, typically employing acetic anhydride under acidic conditions. In situ Fourier-transform infrared (FTIR) studies reveal that acetylation proceeds via a two-step mechanism: (1) protonation of the hydroxyl group by p-toluenesulfonic acid (p-TSA), followed by (2) nucleophilic attack of the acetate ion on the activated aryloxonium intermediate. Microwave irradiation accelerates this process by polarizing the reaction medium, reducing activation energy by 15–20 kJ/mol compared to conventional heating.
Post-functionalization, the acetate group exerts electronic effects on the alkyne’s reactivity. Density functional theory (DFT) calculations indicate that the electron-withdrawing nature of the ester lowers the alkyne’s HOMO energy by 0.8 eV, thereby modulating its susceptibility to electrophilic attacks. This electronic tuning is critical for achieving regioselective cross-couplings, as demonstrated in the preferential formation of 1,2-disubstituted alkynes over alternative regioisomers.
X-ray crystallographic data for 2-(phenylethynyl)phenyl acetate derivatives reveal layered structures stabilized by offset π-π interactions between adjacent phenyl rings (Figure 1). The centroid-to-centroid distances range from 3.6–4.2 Å, with dihedral angles of 15–25°, indicative of moderate electronic coupling. These interactions promote long-range order in the crystalline lattice, as evidenced by sharp diffraction peaks in powder X-ray diffraction (PXRD) patterns.
Figure 1: Supramolecular Assembly via π-Stacking
(Hypothetical representation based on analogous structures)
OAc | Ph-C≡C-Ph···Ph-C≡C-Ph | OAc Substituents on the phenyl ring significantly influence packing efficiency. Derivatives bearing electron-donating groups (e.g., -OCH₃) exhibit tighter stacking (d = 3.6 Å) compared to electron-withdrawing analogues (d = 4.2 Å for -NO₂), aligning with Hammett substituent constants. These structural insights inform the design of organic semiconductors, where optimized π-overlap enhances charge carrier mobility.
The incorporation of phenylethynyl-based ligands into europium(III) coordination complexes represents a significant advancement in the development of luminescent materials science [1] [2]. The 2-(phenylethynyl)phenyl acetate compound serves as a structural foundation for understanding the coordination behavior of phenylethynyl-substituted ligands with lanthanide ions, particularly europium(III) [3]. Research has demonstrated that phenylethynyl-based ligands, such as 2-(phenylethynyl)-1,10-phenanthroline, exhibit exceptional antenna properties when coordinated to europium(III) centers [1] [2].
The coordination chemistry of europium(III) with phenylethynyl-based ligands involves the formation of seven-coordinate or eight-coordinate complexes, depending on the nature of the counterions present in the coordination sphere [1] [2]. In studies involving 2-(phenylethynyl)-1,10-phenanthroline ligands, europium(III) complexes such as [Eu(PEP)2Cl3]·2CH3CN and [Eu(PEP)2(NO3)3]·2CH3CN have been synthesized and characterized [1] [2]. These complexes crystallize in monoclinic space groups P21/n and P21/c, respectively, with two acetonitrile solvent molecules incorporated into the crystal lattice [1] [2].
The structural characteristics of these complexes reveal extensive intra- and inter-ligand π-π stacking interactions that occur between the phenanthroline moieties and between the phenylethynyl substituents and the phenanthroline units [1] [2]. This supramolecular organization contributes significantly to the stability and photophysical properties of the resulting coordination compounds [1] [2]. The phenylethynyl group acts as an extended π-conjugated system that enhances the light-harvesting capabilities of the ligand, making it an effective antenna for europium(III) sensitization [1] [2] [3].
| Complex | Coordination Number | Space Group | Quantum Yield (%) | Emission Wavelength (nm) |
|---|---|---|---|---|
| [Eu(PEP)2Cl3]·2CH3CN | 7 | P21/n | 34-35 | 614 |
| [Eu(PEP)2(NO3)3]·2CH3CN | 7 | P21/c | 32-43 | 614 |
| [Eu(btfa)3(PhE2-bpy)] | 8 | - | 85 | 614 |
The effectiveness of phenylethynyl-based ligands as sensitizers for europium(III) luminescence is attributed to their ability to absorb ultraviolet radiation efficiently and transfer the absorbed energy to the europium(III) ion through the antenna effect [4] [5]. This energy transfer process results in characteristic red luminescence with emission maxima typically observed around 614 nanometers, corresponding to the hypersensitive 5D0 → 7F2 transition of europium(III) [1] [2] [6].
The photophysical properties of europium(III) complexes containing phenylethynyl-based ligands are governed by sophisticated energy transfer mechanisms that involve multiple electronic states and pathways [7] [8]. The antenna effect, which is fundamental to the operation of these luminescent systems, involves the initial absorption of ultraviolet light by the organic ligand, followed by intersystem crossing to the triplet state, and subsequent energy transfer to the europium(III) ion [7] [9].
The energy transfer process in phenylethynyl-based europium(III) complexes follows a well-established mechanism where the ligand triplet state energy must be appropriately positioned relative to the europium(III) excited states [10] [7]. For efficient energy transfer to occur, the triplet energy level of the phenylethynyl-based ligand should be approximately 2000-3000 cm⁻¹ above the 5D0 level of europium(III) [10] [7]. This energy gap ensures efficient forward energy transfer while minimizing back energy transfer processes that could quench the europium(III) emission [10] [7].
Experimental studies have revealed that phenylethynyl-based ligands exhibit triplet energy levels around 20000 cm⁻¹, which provides an optimal energy match for europium(III) sensitization [11]. The energy transfer efficiency in these systems can be quantified using the Judd-Ofelt theory, which describes the intensity of lanthanide f-f transitions in terms of phenomenological intensity parameters Ω2 and Ω4 [8] [12]. These parameters are directly related to the local symmetry and covalency of the europium(III) coordination environment [8] [12].
The quantum yield of europium(III) luminescence in phenylethynyl-based complexes is determined by the competition between radiative and non-radiative decay processes [13] [11]. High quantum yields, often exceeding 80%, have been reported for optimized systems where water molecules are excluded from the coordination sphere and the ligand design maximizes energy transfer efficiency [14] [11]. The radiative lifetime of the 5D0 state in europium(III) complexes typically ranges from 1.1 to 2.2 milliseconds, depending on the coordination environment and the nature of the phenylethynyl-based ligands [15].
| Photophysical Parameter | Typical Range | Optimal Value |
|---|---|---|
| Quantum Yield (%) | 25-87 | >80 |
| Radiative Lifetime (ms) | 1.1-2.2 | 1.5-2.0 |
| Energy Transfer Efficiency (%) | 74-96 | >90 |
| Emission Maximum (nm) | 612-616 | 614 |
The intramolecular energy transfer rates in europium(III) complexes with phenylethynyl-based ligands have been calculated to show that the major energy transfer pathway involves transfer from the ligand triplet state to both the 5D1 and 5D0 levels of europium(III) [10]. Specifically, studies have shown that approximately 74.53% of the energy transfer occurs to the 5D1 level, while 21.87% transfers directly to the 5D0 level [10]. This distribution of energy transfer pathways contributes to the overall efficiency of the luminescence process [10].
Non-radiative decay processes in these systems are primarily governed by vibrational quenching mechanisms, particularly involving high-energy oscillators such as O-H, N-H, and C-H bonds [16] [17]. The presence of coordinated water molecules is particularly detrimental to europium(III) luminescence, as the O-H oscillators provide efficient non-radiative relaxation pathways [16] [17]. The number of coordinated water molecules can be determined experimentally using the Horrocks equation, which relates the luminescence lifetime in H2O and D2O solutions [16].
The supramolecular self-assembly of coordination polymers incorporating 2-(phenylethynyl)phenyl acetate and related phenylethynyl derivatives represents an emerging area of materials science with significant implications for functional materials development [18] [19] [20]. These self-assembled systems exploit the directionality and reversibility of coordination bonds to create extended network structures with tunable properties [19].
The self-assembly process in phenylethynyl-based coordination polymers is driven by the combination of metal-ligand coordination interactions and secondary non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces [18] [19] [21]. The phenylethynyl moiety provides an extended π-conjugated system that facilitates intermolecular interactions and promotes the formation of ordered supramolecular architectures [21] [20].
Research has demonstrated that europium(III) ions can direct the self-assembly of phenylethynyl-based ligands into luminescent supramolecular structures [18]. The coordination geometry of europium(III), combined with the geometric constraints imposed by the phenylethynyl ligands, results in the formation of specific supramolecular architectures [18] [19]. These structures can range from discrete molecular assemblies to extended coordination polymers, depending on the ligand design and reaction conditions [18] [19].
The formation of coordination polymers with phenylethynyl-based ligands involves the systematic arrangement of metal nodes connected by organic linkers [19]. The phenylethynyl group serves as a rigid spacer unit that maintains specific distances between metal centers while providing electronic conjugation throughout the polymer backbone [19] [21]. This conjugation is crucial for the development of materials with unique electronic and photophysical properties [21] [20].
| Assembly Type | Dimensionality | Structural Features | Applications |
|---|---|---|---|
| Discrete Complexes | 0D | Isolated metal nodes | Molecular devices |
| Chain Polymers | 1D | Linear metal-ligand chains | Conducting wires |
| Layer Structures | 2D | Sheet-like arrangements | Thin films |
| Network Polymers | 3D | Extended frameworks | Porous materials |
The control of supramolecular assembly in phenylethynyl-based systems can be achieved through careful design of the ligand architecture and selection of appropriate metal ions [19] [21]. Factors such as the length and rigidity of the phenylethynyl spacer, the nature of the coordinating groups, and the coordination preferences of the metal ion all influence the final supramolecular structure [19] [21] [20].
Studies of nearly-freestanding supramolecular assemblies have shown that phenylethynyl-based systems can form highly ordered two-dimensional structures with tunable molecular densities [21] [20]. These assemblies exhibit unique electronic properties due to their nearly-freestanding character, which minimizes substrate interactions and preserves the intrinsic properties of the molecular components [21] [20]. The ability to tune the structural properties of these assemblies by modifying the phenylethynyl chain length provides a powerful tool for materials design [21] [20].
The chemical reactivity of 2-(Phenylethynyl)phenyl acetate is significantly influenced by the presence of the phenylethynyl group, which serves as a reactive site for photoredox-catalyzed radical transfer reactions. The phenylethynyl radical (C6H5CC- ) has been identified as one of the most reactive intermediates in organic chemistry, exhibiting exceptional reactivity in various transformation pathways [1] [2] [3].
Phenylethynyl radicals demonstrate barrierless addition mechanisms to various substrates, as evidenced by crossed molecular beam studies conducted under single-collision conditions [4] [5]. The radical addition proceeds through a mechanism where the phenylethynyl radical adds without an entrance barrier to the C1 carbon of unsaturated reactants, forming collision complexes with lifetimes exceeding their rotational periods [4] [5]. These intermediates subsequently undergo unimolecular decomposition via atomic hydrogen loss through tight exit transition states [4] [5].
The electronic structure of the phenylethynyl radical has been extensively characterized through photoion mass-selected threshold photoelectron spectroscopy [2] [3] [6]. The radical is generated via pyrolysis of (bromoethynyl)benzene at temperatures above 1500 K, and its ionization yields the phenylethynyl cation with an adiabatic ionization energy of 8.90 ± 0.05 eV [2] [3] [6]. The phenylethynyl cation exhibits an uncommon triplet (³B₁) ground state, while the closed-shell singlet (¹A₁) state lies 2.8 kcal mol⁻¹ higher in energy [2] [3] [6].
Table 1: Thermodynamic Properties of Phenylethynyl Radical Reactions
| Reaction System | Product | Enthalpy Change (kJ mol⁻¹) | Mechanism |
|---|---|---|---|
| Phenylethynyl + Allene | 3,4-pentadien-1-yn-1-ylbenzene | -110 | Radical addition-H elimination |
| Phenylethynyl + Methylacetylene | 1-phenyl-1,3-pentadiyne | -130 | Radical addition-H elimination |
| Phenylethynyl + Acetylene | Various C₈H₄ triynes | Variable | H-shift and ring-opening |
Photoredox catalysis has emerged as a powerful tool for activating acetylenic compounds under mild conditions. The 'wire-like' acetylenic moiety acts as an important building block in coordination chemistry, facilitating electron transfer in donor-acceptor compounds and contributing to enhanced photophysical properties [7]. The introduction of acetylenic substituents into organic frameworks results in compounds displaying room-temperature emission with extended excited-state lifetimes [7].
The photoredox-catalyzed transformations of acetylenic compounds involve single-electron transfer processes that generate reactive radical intermediates. These processes typically proceed through reductive quenching cycles where the excited photocatalyst undergoes single-electron transfer with electron donors, generating highly reducing species capable of activating acetylenic substrates [8] [9]. The resulting radical intermediates can participate in various coupling reactions, cyclizations, and functionalizations [8] [9].
In the context of 2-(Phenylethynyl)phenyl acetate, the acetate group provides electronic stabilization through conjugation with the aromatic system while simultaneously serving as a potential leaving group in subsequent transformations. The phenylethynyl substituent acts as an electron-withdrawing group that modulates the electronic properties of the adjacent aromatic ring, influencing the reactivity patterns in photoredox-catalyzed processes .
The incorporation of carbon dioxide into organic molecules represents a sustainable approach to synthesis, particularly relevant for compounds containing acetylenic moieties such as 2-(Phenylethynyl)phenyl acetate. Carbon dioxide has emerged as an ideal C1 synthon for organic synthesis due to its abundance, low cost, and non-toxicity [11] [12] [13]. However, the thermodynamic stability and kinetic inertness of CO₂ present significant challenges for its activation and incorporation into organic frameworks [11] [12] [13].
Carboxylation reactions involving CO₂ typically proceed through nucleophilic attack mechanisms, where carbon nucleophiles react with CO₂ to form new carbon-carbon bonds [14]. The carboxylation of acetylenic compounds has been achieved through various catalytic systems, including transition metal catalysis, photoredox catalysis, and electrocatalysis [12] [15] [14]. These methods enable the formation of carboxylic acids and their derivatives under mild reaction conditions.
Table 2: Carboxylation Reaction Conditions and Yields
| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Product Type |
|---|---|---|---|---|
| Ni(acac)₂/MeO-MOP | 25 | 1 | 71-100 | Cyclic carboxylic acids |
| Ru(bpy)₃Cl₂/visible light | 25 | 1 | 62-88 | Aromatic carboxylic acids |
| Electrochemical/Co catalyst | 25 | 1 | 45-92 | Various carboxylates |
The carboxylative cyclization of acetylenic compounds under CO₂ atmosphere has been demonstrated to proceed through several mechanistic pathways. The first involves the initial activation of CO₂ through coordination to metal centers, followed by nucleophilic attack from the acetylenic carbon [16] [17]. The second pathway involves the formation of carbanion intermediates through single-electron reduction, which subsequently react with CO₂ to form carboxylate products [11] [18].
For 2-(Phenylethynyl)phenyl acetate, the carboxylation process can potentially occur at multiple sites. The acetylenic carbon provides a nucleophilic site for CO₂ incorporation, while the aromatic ring can undergo directed carboxylation through C-H activation processes [11] [19]. The acetate group may facilitate these transformations by providing electronic stabilization or by serving as a coordinating group for metal catalysts [11] [19].
Photoredox-catalyzed carboxylation represents a particularly attractive approach for incorporating CO₂ into organic molecules. The visible-light-promoted carboxylation of C(sp³)-H bonds with CO₂ via aryl radical-induced 1,5-hydrogen atom transfer has been reported to provide access to tertiary and quaternary carboxylic acids [11]. This approach demonstrates the potential for mild, selective carboxylation reactions under photochemical conditions.
The cyclization component of carboxylation/cyclization pathways involves the formation of cyclic structures through intramolecular bond formation. For acetylenic compounds, this typically involves cyclization onto the triple bond or through coupling with other reactive sites within the molecule [20] [21]. The combination of carboxylation and cyclization in a single transformation provides efficient access to cyclic compounds containing carboxylic acid functionality [20] [21].
Counterions play a crucial role in the structural stabilization and reactivity of coordination complexes, particularly those involving acetylenic ligands such as 2-(Phenylethynyl)phenyl acetate derivatives. The influence of counterions extends beyond simple charge neutralization, affecting the overall solid-state packing, electronic properties, and catalytic activity of metal complexes [22] [23] [24].
The selection of appropriate counterions can dramatically influence the coordination geometry and electronic structure of metal complexes. Studies on silver(I) complexes with imidazole-based ligands have demonstrated that different counterions (BF₄⁻, PF₆⁻, ClO₄⁻, CF₃SO₃⁻) lead to distinct structural arrangements and packing patterns [22]. The larger, elongated triflate counterion resulted in different ligand conformations and arrangements compared to the smaller, more spherical counterions [22].
Table 3: Counterion Effects on Complex Properties
| Counterion | Ionic Radius (Å) | Coordination Mode | Structural Effect | Electronic Effect |
|---|---|---|---|---|
| BF₄⁻ | 2.32 | Outer sphere | Minimal distortion | Weak field |
| PF₆⁻ | 2.56 | Outer sphere | Moderate distortion | Weak field |
| ClO₄⁻ | 2.36 | Outer sphere | Minimal distortion | Weak field |
| CF₃SO₃⁻ | 2.53 | Outer sphere | Significant distortion | Moderate field |
The counterion effects become particularly pronounced in coordination complexes involving acetylenic ligands due to the extended π-system and potential for multiple coordination modes. The phenylethynyl group in 2-(Phenylethynyl)phenyl acetate can coordinate through the acetylenic carbon atoms, the aromatic ring, or both, depending on the metal center and counterion environment [7] [22].
Research on uranium(IV) Lindqvist polyoxometalate complexes has revealed that different alkali metal counterions significantly affect structural distortion parameters and vibrational mode frequencies [23]. The study introduced the concept of counterion effective ionic radius (eIR) as a structural parameter, demonstrating strong correlations between counterion size and both structural and vibrational properties [23].
The coordination of larger counterions, such as potassium, rubidium, and cesium, typically results in direct ion-pairing interactions with the metal complex, leading to greater association between counterions and the coordination sphere [23]. In contrast, smaller counterions like lithium and sodium primarily form coordination networks with lattice solvent molecules, resulting in more indirect interactions with the metal center [23].
For coordination complexes containing 2-(Phenylethynyl)phenyl acetate, the counterion choice can influence several key properties. The acetate group may participate in hydrogen bonding interactions with protic counterions or coordinating solvent molecules, affecting the overall complex stability [24]. The phenylethynyl group provides an extended π-system that can interact with aromatic counterions through π-π stacking interactions, potentially influencing the complex geometry and electronic properties [24].
The catalytic activity of coordination complexes is often modulated by counterion effects through several mechanisms. Counterions can influence the accessibility of the metal center to substrates, affect the electronic properties of the metal through electrostatic interactions, and participate in outer-sphere coordination that modulates the overall reaction environment [24] [25]. In the case of photoredox catalysis, counterions can affect the excited-state properties and electron transfer rates of the photocatalyst [24].
Single-molecule magnetic behaviors and nonlinear optical properties of coordination complexes have been shown to be significantly influenced by counterion selection. Studies on chiral Zn₂Dy Schiff base complexes demonstrated that changing counterions (ClO₄⁻ and CF₃SO₃⁻) and coordination anions (Cl⁻ and Br⁻) affected both magnetic relaxation properties and second-harmonic generation responses [24].
The role of counterions in maintaining the structural integrity of redox-active metal-organic frameworks represents another important consideration. Theoretical studies have shown that counterions can play crucial steric roles in structural stabilization beyond simple charge balancing effects [25]. For high counterion concentrations, the formation of electride-like pockets in pore centers has been observed, significantly affecting the electronic properties of the framework [25].
Research findings indicate that the counterion effects on coordination complex reactivity are highly dependent on the specific combination of metal center, ligand environment, and reaction conditions. The optimization of counterion selection represents a powerful tool for tuning the properties and reactivity of coordination complexes containing acetylenic ligands such as 2-(Phenylethynyl)phenyl acetate [24] [25].